Bromure de 6-cyanohexylzinc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

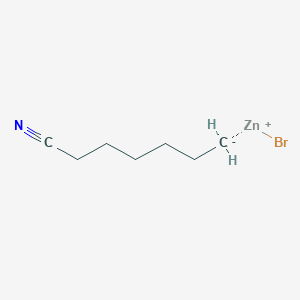

6-Cyanohexylzinc bromide is an organozinc compound with the molecular formula NC(CH2)6ZnBr. It is primarily used in organic synthesis, particularly in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by coupling with organic halides or triflates . This compound is known for its reactivity and versatility in forming various chemical structures.

Applications De Recherche Scientifique

6-Cyanohexylzinc bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Medicine: Used in the development of pharmaceutical intermediates.

Industry: Employed in the production of fine chemicals and advanced materials.

Mécanisme D'action

Target of Action

6-Cyanohexylzinc bromide is an organozinc compound . Its primary targets are organic halides or triflates . These targets play a crucial role in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a palladium-catalyzed Negishi cross-coupling reaction . This reaction results in the construction of carbon-carbon bonds by coupling with organic halides or triflates .

Biochemical Pathways

It’s known that the compound can be used to synthesize cyanohexyl substituted aryl derivatives by a palladium catalyzed coupling reaction with aryl bromides . It can also be used to synthesize methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate, a key intermediate used in the preparation of cyclic furfuryl ether via Wittig rearrangement .

Pharmacokinetics

It’s known that the compound has a molecular weight of 25547 , which could influence its bioavailability.

Result of Action

The result of the action of 6-Cyanohexylzinc bromide is the formation of carbon-carbon bonds . This leads to the synthesis of cyanohexyl substituted aryl derivatives and methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate .

Action Environment

It’s known that the compound has a concentration of 05 M in THF (Tetrahydrofuran) and a density of 0944 g/mL at 25 °C . It’s also known that the compound should be stored at a temperature between 2-8°C .

Analyse Biochimique

Biochemical Properties

It is known that it can be used to synthesize cyanohexyl substituted aryl derivatives by palladium catalyzed coupling reaction with aryl bromides

Cellular Effects

The cellular effects of 6-Cyanohexylzinc bromide are not well-studied. Organozinc compounds are generally known to interact with various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Cyanohexylzinc bromide involves its role as a reactant in palladium-catalyzed Negishi cross-coupling reactions . It helps to construct carbon-carbon bonds by coupling with organic halides or triflates

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Cyanohexylzinc bromide can be synthesized through the reaction of 6-bromohexanenitrile with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

NC(CH2)6Br+Zn→NC(CH2)6ZnBr

Industrial Production Methods: Industrial production of 6-Cyanohexylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Types of Reactions:

Negishi Cross-Coupling Reaction: 6-Cyanohexylzinc bromide is commonly used in palladium-catalyzed Negishi cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of 6-Cyanohexylzinc bromide with organic halides or triflates.

Substitution Reactions: It can undergo substitution reactions with various electrophiles to form new carbon-zinc bonds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are essential for the Negishi cross-coupling reactions.

Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize the organozinc compound.

Inert Atmosphere: Reactions are typically conducted under an inert atmosphere to prevent oxidation.

Major Products:

Cyanohexyl Substituted Aryl Derivatives: Formed by coupling with aryl bromides.

Methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate: An intermediate used in the preparation of cyclic furfuryl ether via Wittig rearrangement.

Comparaison Avec Des Composés Similaires

- 4-Cyanobutylzinc bromide

- 6-Ethoxy-6-oxohexylzinc bromide

- Hexylzinc bromide

- 3-Cyanopropylzinc bromide

- Phenethylzinc bromide

Comparison: 6-Cyanohexylzinc bromide is unique due to its cyano group, which provides additional reactivity and versatility in organic synthesis. Compared to other similar compounds, it offers distinct advantages in forming carbon-carbon bonds and synthesizing complex molecules .

Propriétés

Numéro CAS |

312624-28-5 |

|---|---|

Formule moléculaire |

C7H12BrNZn |

Poids moléculaire |

255.5 g/mol |

Nom IUPAC |

bromozinc(1+);heptanenitrile |

InChI |

InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1 |

Clé InChI |

MXIPCKRJAIFENH-UHFFFAOYSA-M |

SMILES |

[CH2-]CCCCCC#N.[Zn+]Br |

SMILES canonique |

[CH2-]CCCCCC#N.[Zn+]Br |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.